molecular formula C22H23N3O3 B2880375 8-[(diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one CAS No. 301308-67-8

8-[(diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one

Cat. No.: B2880375
CAS No.: 301308-67-8
M. Wt: 377.444
InChI Key: BZAPTYGRFBHIIO-UHFFFAOYSA-N
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Description

8-[(diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one is a complex organic compound with a unique structure that combines a chromen-2-one core with a benzimidazole moiety

Scientific Research Applications

8-[(diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to its chromophore structure.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known bioactivity of benzimidazole derivatives . Additionally, more detailed studies on its physical and chemical properties, as well as its synthesis, could be beneficial.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the chromen-2-one core, followed by the introduction of the benzimidazole group and the diethylamino side chain. Key steps may include:

    Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions.

    Introduction of the Benzimidazole Group: This step involves the cyclization of o-phenylenediamine with the appropriate aldehyde or ketone.

    Attachment of the Diethylamino Side Chain: This is typically done through alkylation reactions using diethylamine and formaldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-[(diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The benzimidazole moiety can be reduced to a dihydrobenzimidazole.

    Substitution: The diethylamino group can be substituted with other amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted amines or alkylated products.

Mechanism of Action

The mechanism of action of 8-[(diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The chromen-2-one core can interact with DNA or proteins, while the benzimidazole moiety may enhance binding specificity.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Similar in structure due to the chromen-2-one core.

    Benzimidazole Derivatives: Share the benzimidazole moiety.

    Fluorescent Dyes: Compounds like fluorescein that have similar chromophore properties.

Uniqueness

8-[(diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one is unique due to the combination of the chromen-2-one and benzimidazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

8-(diethylaminomethyl)-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-4-25(5-2)13-16-19(26)11-10-14-12-15(22(27)28-20(14)16)21-23-17-8-6-7-9-18(17)24(21)3/h6-12,26H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAPTYGRFBHIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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